Methyl 2-(1-hydroxycyclobutyl)acetate
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Overview
Description
Methyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with methyl bromoacetate in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: LiAlH4 in anhydrous ether at low temperatures
Substitution: SOCl2 in pyridine at room temperature
Major Products Formed
Oxidation: Methyl 2-(1-oxocyclobutyl)acetate
Reduction: Methyl 2-(1-hydroxycyclobutyl)ethanol
Substitution: Methyl 2-(1-chlorocyclobutyl)acetate
Scientific Research Applications
Methyl 2-(1-hydroxycyclobutyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-hydroxycyclopropyl)acetate
- Methyl 2-(1-hydroxycyclopentyl)acetate
- Methyl 2-(1-hydroxycyclohexyl)acetate
Uniqueness
Methyl 2-(1-hydroxycyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-(1-hydroxycyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVRNWKSIPHHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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